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Compound of Interest

Compound Name: 6-methyl-1H-indazol-7-amine
CAS No.: 221681-91-0
Cat. No.: B1270187
Get Quote
. J

CAS Number: 221681-91-0 Synonyms: 7-Amino-6-methylindazole; 6-Methyl-1H-indazol-7-
ylamine Molecular Formula: CsHsNs Molecular Weight: 147.18 g/mol [1][2]

Executive Summary

6-Methyl-1H-indazol-7-amine is a critical heterocyclic building block in medicinal chemistry,
specifically utilized as a pharmacophore in the design of kinase inhibitors.[1][2] Its structural
uniqueness lies in the 7-amino group positioned adjacent to the 6-methyl substituent on the
indazole core.[1][2] This steric and electronic configuration makes it an ideal scaffold for
developing ATP-competitive inhibitors targeting FGFR4 (Fibroblast Growth Factor Receptor 4)
and IDO1 (Indoleamine 2,3-dioxygenase 1).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity
synthesis protocols, physicochemical characterization, and its application in covalent drug
discovery.[2]

Chemical Properties & Characterization
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The compound is an off-white to beige solid, typically stable under ambient conditions but
sensitive to oxidation over prolonged periods.[1]

Physicochemical Data Table

Property Value Notes

Appearance Beige/Brown Powder Darkens upon air oxidation

Decomposition may occur

Melting Point 174-180 °C

>200 °C
pKa (Calc) ~3.5 (N1-H), ~4.5 (NH2) Amphoteric nature

N Sparingly soluble in

Solubility DMSO (>50 mg/mL), DMF

water/DCM

Lipophilic, membrane
LogP 14

permeable
H-Bond Donors 3 NH (indazole) + NHz (amine)
H-Bond Acceptors 2 Pyridine-like Nitrogen (N2)

Spectroscopic Identification[1]

e 1H NMR (400 MHz, DMSO-ds): Distinctive singlets for the indazole C3-H (~8.0 ppm) and the
aromatic protons.[2] The methyl group appears as a singlet around 2.3 ppm. The broad
exchangeable signal for NHz is typically seen at 5.0-6.0 ppm.[2]

e MS (ESI): [M+H]* peak at m/z 148.2.

Synthesis Pathways[1][4][5][6][7][8][9][10]

The synthesis of 6-methyl-1H-indazol-7-amine is non-trivial due to the specific regiochemistry
required (6-Me, 7-NH2).[1] Direct nitration of 6-methylindazole typically yields the 5-nitro
isomer; therefore, de novo ring construction is the industry standard.[1][2]

Primary Route: Cyclization of 2-Fluoro-benzaldehyde
Derivatives
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This route ensures 100% regioselectivity by fixing the substituents on the benzene ring prior to
cyclization.[1][2]

Reaction Scheme (Graphviz)

2-Fluoro-4-methyl- Hydrazine Cyclization »_| 6-Methyl-7-nitro- Reduction r 6-Methyl-1H-
3-nitrobenzaldehyde (N2H4-H20, EtOH, Reflux) = 1H-indazole (H2, Pd/C or Fe/AcOH) indazol-7-amine

\

\

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway starting from functionalized benzaldehyde.

Detailed Experimental Protocol
Step 1: Formation of 6-Methyl-7-nitro-1H-indazole[1][2]

e Reagents: 2-Fluoro-4-methyl-3-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq),
Ethanol (10 vol).

e Procedure: Dissolve the aldehyde in ethanol. Add hydrazine hydrate dropwise at room
temperature (exothermic).

o Condition: Reflux the mixture for 4—6 hours. Monitor by TLC (formation of a fluorescent spot).

e Workup: Cool to room temperature. The product often precipitates.[2] If not, concentrate in
vacuo and triturate with water.[2] Filter the yellow solid.[2]

* Yield: Typically 85-90%.[1][2]

Step 2: Reduction to 6-Methyl-1H-indazol-7-amine[1][2]

e Reagents: 6-Methyl-7-nitro-1H-indazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (20 vol),
Hydrogen gas (balloon pressure).

e Procedure: Suspend the nitroindazole and catalyst in methanol under nitrogen. Purge with
hydrogen gas.[1][2]

o Condition: Stir vigorously at RT for 12 hours.
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o Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM/MeOH 95:5) if necessary.

o Storage: Store under inert atmosphere (Argon) at -20 °C to prevent oxidation to azo-dimers.

Applications in Drug Discovery[7][11]

The 7-amino-6-methylindazole scaffold is a "privileged structure” in kinase inhibitor design.[1]
[2][3] Its utility is driven by two key factors:

o H-Bonding Motif: The indazole NH and N2 mimic the adenine ring of ATP, binding to the
kinase hinge region.[2]

e Solvent Front Exposure: The 7-amino group is often derivatized with acrylamides to form
covalent inhibitors targeting cysteines in the solvent front (e.g., Cys477 in FGFR4).[2]

Case Study: FGFR4 Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) drives hepatocellular
carcinoma. Inhibitors utilizing this scaffold (e.g., Roblitinib analogs) leverage the 7-position
amine to attach a "warhead" that covalently modifies the receptor, overcoming resistance
mutations.

Mechanism of Action Diagram (Graphviz)
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Figure 2: Mechanism of Action for FGFR4 inhibitors derived from the 7-aminoindazole scaffold.

[1][2]

Safety & Handling (MSDS Highlights)

e GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
» Handling: Use only in a chemical fume hood. Avoid dust formation.[1][2]

o Storage: Hygroscopic. Keep container tightly closed in a dry and well-ventilated place.
Recommended storage temperature: 2—8 °C.[1][2]

e Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: 6-Methyl-1H-indazol-7-amine[1][2]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270187/docs#technical-guide-6-methyl-1h-indazol-
7-amine-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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